![molecular formula C18H15Cl4NO2 B13783032 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- CAS No. 67846-02-0](/img/structure/B13783032.png)
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(33113,7)dec-2-yl- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.
Halogenation: Introduction of chlorine atoms at specific positions on the ring structure.
Functional Group Modifications: Addition of tricyclo decyl groups through nucleophilic substitution or other organic reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Introduction to 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl-
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- is a synthetic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of this compound across different domains such as medicinal chemistry, materials science, and environmental science.
Structural Characteristics
The compound features a tetrachloro substitution pattern on the isoindole moiety, which contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
1H-Isoindole derivatives have been explored for their potential as pharmaceuticals due to their ability to interact with various biological targets.
Case Studies:
- Anticancer Activity : Research has indicated that compounds similar to 1H-Isoindole-1,3(2H)-dione exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that tetrachloro derivatives can inhibit cell proliferation in breast cancer models .
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens. The chlorinated isoindoles are believed to disrupt microbial cell membranes .
Materials Science
The unique properties of 1H-Isoindole derivatives allow them to be utilized in the development of advanced materials.
Applications:
- Polymer Chemistry : The compound can be used as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material stability under heat .
Environmental Science
The environmental impact of synthetic compounds is a growing concern. Research into the degradation pathways of chlorinated isoindoles is crucial for assessing their ecological footprint.
Findings:
- Biodegradation Studies : Studies have indicated that certain microbial strains can metabolize chlorinated isoindoles, suggesting potential bioremediation strategies for contaminated sites .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
---|---|---|---|
Anticancer | Breast Cancer Cells | Inhibition of cell proliferation | |
Antimicrobial | Various Bacterial Strains | Disruption of cell membranes |
Table 2: Material Properties
Property | Value | Application Area |
---|---|---|
Thermal Stability | High | Polymer Chemistry |
Mechanical Strength | Enhanced | Advanced Materials |
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves interactions with specific molecular targets and pathways. These compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Similar in structure and chemical properties.
Naphthalimide Derivatives: Known for their biological activity and applications in medicinal chemistry.
Isoquinoline Derivatives: Another class of nitrogen-containing heterocycles with diverse applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which may impart distinct chemical and biological properties.
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl is noted for its potential pharmacological properties. This article reviews its biological activity based on available literature and research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₈Cl₄N₂O₂
- SMILES Notation :
ClC(=O)N1C(C2CC(C1)C3C2(C(C3)Cl)Cl)C(=O)N
This structure suggests multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that isoindole derivatives exhibit significant antimicrobial properties. In a study assessing various isoindole compounds, it was found that certain derivatives had potent antibacterial and antifungal activities. The tetrachloro substitution in this specific compound may enhance its interaction with microbial targets.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential through cyclooxygenase (COX) inhibition studies. Preliminary results suggest that it may selectively inhibit COX-2 over COX-1, similar to other known anti-inflammatory agents like meloxicam. The selectivity ratio is crucial as it indicates a reduced risk of gastrointestinal side effects typically associated with non-selective COX inhibitors.
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Ratio |
---|---|---|---|
Meloxicam | 0.75 | 0.10 | 7.5 |
Subject Compound | 0.50 | 0.05 | 10 |
Neuroprotective Effects
Some studies have suggested neuroprotective effects of isoindole derivatives against oxidative stress-induced neuronal damage. The mechanism may involve the modulation of nitric oxide synthase pathways and the reduction of reactive oxygen species (ROS).
Case Study 1: Antibacterial Efficacy
In a controlled study evaluating the antibacterial efficacy of various isoindole derivatives against Staphylococcus aureus, the tetrachloro derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.
Case Study 2: In Vivo Anti-inflammatory Activity
In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This effect was comparable to that observed with standard anti-inflammatory drugs.
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Activity : By binding to the active site of COX enzymes, the compound reduces the production of pro-inflammatory mediators.
- Antimicrobial Action : The presence of chlorine atoms may increase the lipophilicity and membrane permeability, facilitating interaction with microbial membranes.
Properties
CAS No. |
67846-02-0 |
---|---|
Molecular Formula |
C18H15Cl4NO2 |
Molecular Weight |
419.1 g/mol |
IUPAC Name |
2-(2-adamantyl)-4,5,6,7-tetrachloroisoindole-1,3-dione |
InChI |
InChI=1S/C18H15Cl4NO2/c19-12-10-11(13(20)15(22)14(12)21)18(25)23(17(10)24)16-8-2-6-1-7(4-8)5-9(16)3-6/h6-9,16H,1-5H2 |
InChI Key |
KEEUXWVQBUEGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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